molecular formula C8H8FNO2 B3047226 4-Ethyl-1-fluoro-2-nitrobenzene CAS No. 1357252-94-8

4-Ethyl-1-fluoro-2-nitrobenzene

Cat. No. B3047226
CAS RN: 1357252-94-8
M. Wt: 169.15
InChI Key: OEAIFKMEZXCJPG-UHFFFAOYSA-N
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Description

4-Ethyl-1-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with ethyl, fluoro, and nitro substituents . The InChI code for this compound is 1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 258.9±20.0 °C at 760 mmHg . It is an off-white to yellow solid or liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

4-Ethyl-1-fluoro-2-nitrobenzene and its derivatives are subjects of interest in various synthesis and characterization studies. For instance, a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield and its structure confirmed by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). Such studies are crucial for understanding the chemical properties and potential applications of these compounds.

Reduction Processes

Reduction processes involving nitroaromatic compounds, including derivatives of this compound, have been explored. In one study, heterocycle containing nitroaromatics were reduced under microwave irradiation, showcasing the compound's utility in advanced chemical synthesis techniques (Spencer, Rathnam, Patel, & Anjum, 2008).

Studies on Molecular Ordering

The molecular ordering of compounds similar to this compound, like smectogenic compounds, has been analyzed using quantum mechanics and computer simulations. Such studies involve evaluating atomic charge, dipole moment, and intermolecular forces, contributing to a deeper understanding of the material's properties at different temperatures and in various mediums (Ojha, 2005).

Electroreduction Characteristics

Research on the electroreduction characteristics of similar compounds, like 1-ethyl-4-nitrobenzene, using techniques like cyclo voltammetry and chronocoulometry, reveals details about the compound's electrochemical behavior. This information is essential for potential applications in electrochemical sensors or energy storage devices (Song, 2005).

Application in Herbicides

Derivatives of this compound have been used in the synthesis of novel herbicides. For instance, 4-Fluoro-3-trifluoromethylnitrobenzene, a related compound, was synthesized and utilized in the creation of the herbicide beflubutamid, showcasing the compound's applicability in agricultural chemistry (Huan-you, 2012).

Liquid-Crystalline Properties

The liquid-crystalline properties of this compound derivatives have been studied, particularly focusing on their smectic properties. Such research is vital for the development of advanced materials in displays and optical devices (Duan, Okamoto, Petrov, & Takenaka, 1999).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed and very toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-ethyl-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAIFKMEZXCJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304891
Record name 4-Ethyl-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1357252-94-8
Record name 4-Ethyl-1-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357252-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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